9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
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Description
9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0880191 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound by summarizing its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the family of pyrimidoisoquinolines and features a pyrimidine ring fused to an isoquinoline moiety. The presence of chlorophenyl and dimethyl substituents enhances its reactivity and potential biological applications.
Chemical Formula
- Molecular Formula : C15H14ClN3O3
- Molecular Weight : 303.74 g/mol
Research indicates that compounds similar to This compound exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors affecting signaling pathways.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation in experimental models.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 25 µM, suggesting significant antitumor potential.
- Antimicrobial Activity : Another study reported that the compound showed promising antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduced nitric oxide production in RAW 264.7 macrophages by 40% at a concentration of 30 µM.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | IC50/MIC |
---|---|---|---|
6-Methylpyrimidinone | Pyrimidine ring with methyl substitution | Antiviral | IC50 ~ 50 µM |
Isoquinolinone Derivative | Isoquinoline core with various substituents | Antitumor | IC50 ~ 30 µM |
1-Hydroxyisoquinoline | Hydroxyl group on isoquinoline | Neuroprotective | IC50 ~ 40 µM |
Properties
IUPAC Name |
9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-22-17-16(18(25)23(2)19(22)26)13-7-11(8-15(24)14(13)9-21-17)10-3-5-12(20)6-4-10/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOGMBSFTQYRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CC(CC3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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